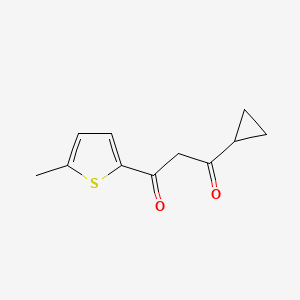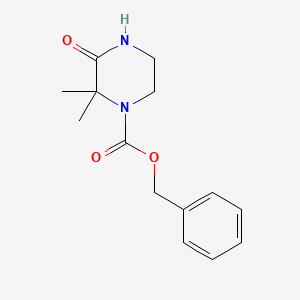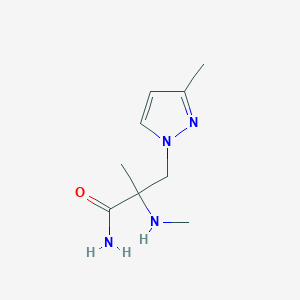
2-Methyl-3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide is an organic compound that features a pyrazole ring, a common structural motif in many biologically active molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide typically involves the formation of the pyrazole ring followed by the introduction of the methylamino and propanamide groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrazole ring through cyclization of appropriate precursors.
Amidation Reactions: Introduction of the propanamide group via amidation reactions.
Alkylation Reactions: Methylation of the amino group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide may undergo various chemical reactions, including:
Oxidation: Conversion of the methyl groups to carboxylic acids or other oxidized forms.
Reduction: Reduction of the pyrazole ring or other functional groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide may have various scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Biology: Study of its biological activity and interactions with biomolecules.
Industry: Use as an intermediate in the synthesis of other compounds or materials.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
2-Methyl-3-(1H-pyrazol-1-yl)propanamide: A related compound with a similar backbone but different substituents.
Uniqueness
2-Methyl-3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide may be unique in its specific combination of functional groups, which could confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H16N4O |
|---|---|
Molekulargewicht |
196.25 g/mol |
IUPAC-Name |
2-methyl-2-(methylamino)-3-(3-methylpyrazol-1-yl)propanamide |
InChI |
InChI=1S/C9H16N4O/c1-7-4-5-13(12-7)6-9(2,11-3)8(10)14/h4-5,11H,6H2,1-3H3,(H2,10,14) |
InChI-Schlüssel |
HNGKZSFLZVCHKD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C=C1)CC(C)(C(=O)N)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


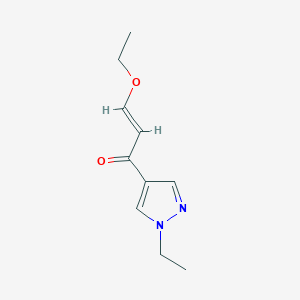
amine hydrochloride](/img/structure/B13484840.png)
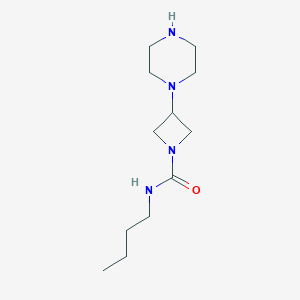
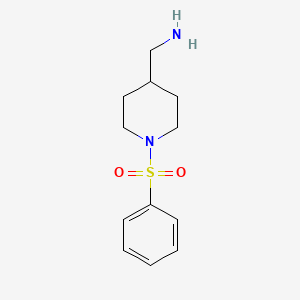
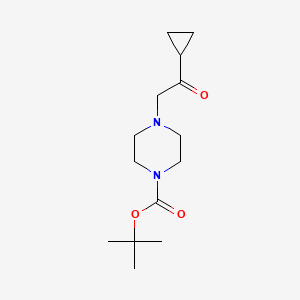

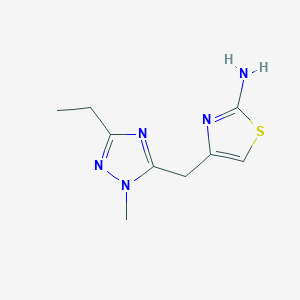
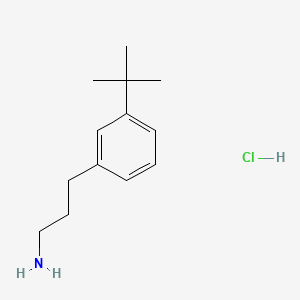
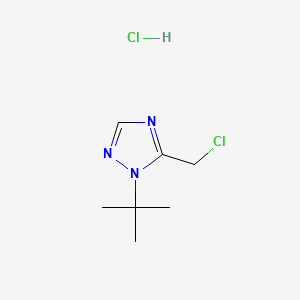
![Tert-butyl 4-[4-amino-2-(diethylsulfamoyl)phenyl]piperazine-1-carboxylate](/img/structure/B13484888.png)
![1-[3-(2,2,2-Trifluoroethyl)phenyl]methanamine hydrochloride](/img/structure/B13484895.png)
